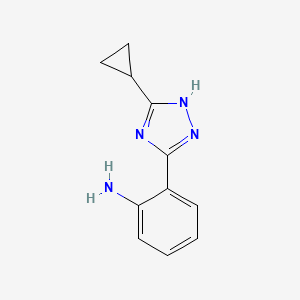

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Description

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a triazole-aniline hybrid compound characterized by a cyclopropyl group attached to the triazole ring and an aniline moiety at position 2. Its molecular formula is C₁₁H₁₂N₄, with a molecular weight of 200.25 g/mol . The compound exhibits a melting point of 237–239°C and demonstrates stability in its crystalline form, as confirmed by X-ray crystallography . Synthesized via cyclocondensation reactions, it achieves high yields (up to 98.7%) under optimized conditions .

Its structural uniqueness lies in the combination of a rigid cyclopropane ring and the planar triazole-aniline system, enabling diverse binding modes in enzyme active sites .

Properties

IUPAC Name |

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDQJALYMDZXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Reaction Conditions and Yield

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Cyclopropane carbonyl chloride, AcOH, NaOAc | Hydrazide intermediate | Quantitative |

| Heterocyclization | Methanol–water (5:1), H<sup>+</sup> | 2.1 | 98% |

This method is atom-economical and scalable, avoiding isolation of intermediates .

Substitution Reactions on the Aniline Moiety

The compound undergoes electrophilic aromatic substitution (EAS) to introduce functional groups, altering its electronic and steric properties. Examples include:

Table 1: Substitution Reactions and Derivatives

| Derivative | Substituent | Reagents/Conditions | Biological Activity (vs S. aureus) |

|---|---|---|---|

| 2.2 | 6-CH<sub>3</sub> | Methylation agents | Enhanced activity (MIC: 2 µg/mL) |

| 2.3 | 5-F | Fluorinating agents | Moderate activity (MIC: 8 µg/mL) |

| 2.7 | 5-F + cyclobutyl | Cyclobutane carbonyl chloride | High activity (MIC: 4 µg/mL) |

Key observations:

-

Methylation (e.g., 2.2 ) increases lipophilicity, enhancing membrane penetration .

-

Halogenation (e.g., 2.3 ) shows variable effects depending on substituent position .

Functionalization of the Triazole Ring

The triazole ring participates in π-π stacking and hydrogen bonding with biological targets. Modifications to the cyclopropyl group include:

Table 2: Triazole Ring Modifications

| Derivative | R Group | Synthetic Route | Activity Impact |

|---|---|---|---|

| 2.5 | Cyclobutyl | Cyclobutane carbonyl chloride | Reduced activity (MIC: 16 µg/mL) |

| 2.46 | Pyridinyl | Pyridine-3-carbonyl chloride | High activity (MIC: 1 µg/mL) |

SAR trends:

-

Larger aliphatic rings (e.g., cyclobutyl) reduce activity compared to cyclopropyl.

-

Electron-rich heterocycles (e.g., pyridine) improve binding to DNA gyrase .

Mechanistic Insights

-

Hydrogen bonding : The triazole NH and aniline amino group interact with DNA gyrase residues (Asp83, Glu88) .

-

Lipophilicity : Higher logP values (e.g., 2.46 : logP = 1.66) correlate with improved bioavailability .

Stability and Reactivity

Scientific Research Applications

Chemical Studies

The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline (2.1) can be achieved through a "one-pot" synthesis . The acylation of compound 1.1 by cyclopropane carbonyl chloride in acetic acid, in the presence of sodium acetate, yields hydrazide (A) quantitatively. This hydrazide is then subjected to heterocyclization without isolation (Method A) . The subsequent nucleophilic opening of the triazolo[c]quinazoline ring (C) requires the removal of the solvent and the addition of a methanol–water mixture (5:1) acidified with a mineral acid .

Antistaphylococcal Activity

This compound is significant for its antistaphylococcal properties. In a study against the Staphylococcus aureus ATCC 25923 strain, several cycloalkyl-substituted compounds, including this compound (2.1), demonstrated antibacterial activity .

MIC and MBC Values:

- The minimum inhibitory concentration (MIC) for compound 2.1 was found to be in the range of 10.1–438.0 μM.

- The minimum bactericidal concentration (MBC) was in the range of 20.2–438.0 μM .

Compared to other compounds tested, this compound showed a notable antibacterial effect, contributing to its potential as an antistaphylococcal agent .

SAR Analysis

The structure-activity relationship (SAR) analysis reveals that the introduction of a cyclopropane fragment at the third position of the triazole fragment in 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial activity against S. aureus . Further observations include:

- Extending the aliphatic cycle by homologous units enhances the antibacterial effect.

- The presence of adamantane in the molecule results in a high antistaphylococcal effect.

- Modifying the aniline moiety through halogen introduction generally leads to a loss of antibacterial activity .

Applications in Heterocycle Synthesis

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Structure-Activity Relationship (SAR) Analysis

Cycloalkyl vs. Heteroaryl Substituents :

- Cyclopropyl and cyclobutyl groups enhance antibacterial activity by promoting π-electron interactions with bacterial nucleotide-binding sites . Adamantane, despite its bulk, shows superior antifungal activity due to increased lipophilicity and van der Waals interactions .

- Indole-substituted analogues exhibit strong anticancer activity via π-stacking with aromatic residues in EGFR/RET kinases .

Effect of Halogenation :

- Chlorination of the aniline moiety (e.g., 4-chloro derivative) reduces antibacterial activity against S. aureus (MIC increases from 2 to 8 µg/mL) due to steric hindrance .

- In contrast, halogenation on hetaryl-substituted triazoles (e.g., 5-aryloxymethyl derivatives) enhances antimicrobial activity, suggesting context-dependent effects .

Role of Methyl Groups :

Pharmacokinetic and Physicochemical Properties

Table 2: SwissADME Analysis of Selected Compounds

| Parameter | 2-(3-Cyclopropyl)aniline | 2-(3-Indolyl)aniline | 2-(3-Adamantyl)aniline |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 | 3.4 | 4.8 |

| Water Solubility (mg/mL) | 0.12 | 0.03 | <0.01 |

| GI Absorption | High | Moderate | Low |

| BBB Permeability | No | Yes | No |

| CYP2D6 Inhibition | Weak | Moderate | Strong |

- Key Insights: The cyclopropyl derivative balances moderate lipophilicity (LogP: 2.1) and water solubility, favoring oral bioavailability . Adamantane-substituted analogues exhibit high LogP (>4.5), limiting solubility but enhancing membrane penetration in topical applications .

Molecular Docking and Target Affinity

Antibacterial Targets :

- The cyclopropyl derivative binds to S. aureus DNA gyrase with a docking score of -8.2 kcal/mol, forming hydrogen bonds with Asn46 and π-stacking with adenine nucleotides .

- Adamantane-substituted analogues show stronger binding (-9.1 kcal/mol) to fungal chitin deacetylases (CDAs) due to hydrophobic interactions .

Anticancer Targets :

- The indole-substituted compound (a5) achieves a binding energy of -9.7 kcal/mol with EGFR, outperforming gefitinib (-8.3 kcal/mol) .

Biological Activity

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline is a synthetic compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol. This compound belongs to the class of 1,2,4-triazoles, which have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a triazole ring attached to an aniline moiety. The unique structural characteristics contribute to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzymatic pathways crucial for microbial growth and cancer cell proliferation. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its potential against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable or superior to those of established antibiotics .

Antifungal Activity

The compound has also demonstrated potent antifungal activity against pathogenic fungi like Candida albicans. In comparative studies, it showed MIC values significantly lower than those of fluconazole, indicating a promising alternative for antifungal therapies .

Anticancer Properties

In vitro studies have suggested that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. This activity positions it as a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications in the cyclopropyl group or the substitution pattern on the aniline moiety can significantly affect biological potency. For example:

| Compound | Substituent | MIC (μg/mL) |

|---|---|---|

| This compound | H | 0.0156 (against C. albicans) |

| 2-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)aniline | Cl | 0.125 (against E. coli) |

These findings suggest that careful design of derivatives could enhance efficacy against specific pathogens or cancer types .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. The derivatives were tested against a panel of bacterial and fungal pathogens. Results indicated that certain modifications led to compounds with improved antimicrobial activity and selectivity profiles .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, and what factors influence yield?

- Answer : The synthesis typically involves cyclocondensation of cyclopropyl-substituted precursors with aniline derivatives. A general protocol includes refluxing 3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde with aniline in acetic acid using sodium acetate as a catalyst (similar to methods for indole derivatives ). Key parameters include:

- Temperature : Optimal reflux at 85°C to avoid side reactions.

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .

- Stoichiometry : A 1:1.1 molar ratio of aldehyde to aniline ensures minimal unreacted starting material.

Q. What structural features of this compound are critical for its bioactivity?

- Answer : The triazole-aniline scaffold enables dual interactions:

- Hydrogen bonding : The aniline NH₂ group interacts with kinase active-site residues (e.g., Thr790 in EGFR) .

- Hydrophobic effects : The cyclopropyl group enhances steric complementarity in hydrophobic pockets (e.g., RET’s Val804).

- Comparative studies show that substituents like indolyl (higher lipophilicity) improve affinity, suggesting cyclopropyl’s smaller size may reduce binding but increase metabolic stability .

Advanced Research Questions

Q. How can molecular docking studies be optimized to evaluate this compound’s binding to EGFR/RET kinases?

- Answer :

- Software : Use AutoDock Vina with validated protein structures (PDB: 1M17 for EGFR, 2X2L for RET).

- Grid Parameters : Define a 25 × 25 × 25 ų box centered on co-crystallized ligands (e.g., gefitinib for EGFR).

- Scoring : Prioritize poses with hydrogen bonds (e.g., NH₂ to Thr790) and π-stacking (triazole to Phe832). Affinity scores < -8.5 kcal/mol indicate strong binding (reference: a5 scored -9.7 kcal/mol for EGFR ).

- Validation : Compare results with Schrödinger Glide or GOLD to resolve discrepancies .

Q. How do substituent effects (e.g., cyclopropyl vs. indolyl) influence binding kinetics, and how can contradictions in SAR data be resolved?

- Answer :

- Substituent Impact :

- Data Contradictions : Use free-energy perturbation (FEP) or MM-GBSA to quantify substituent contributions. For example, indolyl’s π-π stacking may offset cyclopropyl’s steric limitations .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Answer :

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters .

- Validation : Check for twinning with ROTAX and validate hydrogen positions using SHELXPRO’s DFT-based geometry optimization .

Q. How can researchers address discrepancies in binding affinity data across computational and experimental assays?

- Answer :

- Cross-Validation : Perform isothermal titration calorimetry (ITC) to measure ΔG and compare with docking scores.

- Error Analysis : Use root-mean-square deviation (RMSD) thresholds (<2.0 Å) to filter docking poses.

- Case Study : In prior studies, AutoDock Vina overestimated indolyl derivatives’ affinity by 1.2 kcal/mol compared to surface plasmon resonance (SPR) data; recalibrate scoring functions using experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.